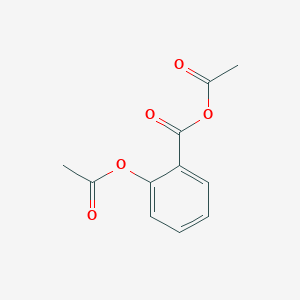

Acetyl 2-acetyloxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

acetyl 2-acetyloxybenzoate |

InChI |

InChI=1S/C11H10O5/c1-7(12)15-10-6-4-3-5-9(10)11(14)16-8(2)13/h3-6H,1-2H3 |

InChI Key |

VPQJVLFFIPVMAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C |

Origin of Product |

United States |

Chemical Identity and Classification of Acetyl 2 Acetyloxybenzoate

Systematic Nomenclature and Chemical Synonyms in Research Literature

The systematic IUPAC name for this compound is 2-(acetyloxy)benzoic anhydride (B1165640). cymitquimica.com However, in scientific literature, it is frequently referred to by a variety of synonyms. These include acetylsalicylic anhydride, aspirin (B1665792) anhydride, and (2-acetyloxybenzoyl) 2-acetyloxybenzoate (B1226877). cymitquimica.comchemsrc.com The use of these different names can sometimes lead to ambiguity, highlighting the importance of its standardized IUPAC designation for clarity in research and documentation.

Table 1: Synonyms of Acetyl 2-acetyloxybenzoate

| Nomenclature Type | Name |

| Systematic IUPAC Name | 2-(acetyloxy)benzoic anhydride |

| Common Synonym | Acetylsalicylic anhydride |

| Common Synonym | Aspirin anhydride |

| Synonym | (2-acetyloxybenzoyl) 2-acetyloxybenzoate |

| Synonym | Benzoic acid, 2-(acetyloxy)-, anhydride |

This table is based on information from references cymitquimica.comchemsrc.com.

Structural Classification within Organic Chemistry

From a structural standpoint, this compound is classified within the realm of organic chemistry based on its key functional groups.

The core of its structure is an anhydride linkage. cymitquimica.com This functional group is formed from the dehydration of two carboxylic acid molecules, in this case, two molecules of acetylsalicylic acid. cymitquimica.com This anhydride characteristic imparts specific reactivity to the molecule, particularly a susceptibility to hydrolysis. cymitquimica.com

In addition to the anhydride, the molecule possesses two aromatic ester groups. Specifically, it has two acetyloxy groups attached to benzene (B151609) rings. hmdb.cafoodb.ca These ester functionalities, combined with the aromatic nature of the rings, influence the compound's physical and chemical properties.

Anhydride Functionality

Historical Context of Recognition

The recognition of this compound is intrinsically linked to the history of aspirin (acetylsalicylic acid) synthesis.

While the synthesis of acetylsalicylic acid dates back to 1853 with Charles Frederic Gerhardt, the specific identification and characterization of this compound as a distinct compound occurred later. hmdb.ca It was through the detailed analysis of aspirin synthesis and its byproducts that this anhydride came to be recognized as a defined chemical entity.

This compound is primarily known for its role as a byproduct or impurity in the industrial production of aspirin. libretexts.orgresearchgate.net The synthesis of aspirin involves the acetylation of salicylic (B10762653) acid using acetic anhydride. latech.eduac-montpellier.fr Under certain reaction conditions, a side reaction can occur where two molecules of acetylsalicylic acid condense to form the anhydride. cymitquimica.com Its presence is significant in the quality control of aspirin production, as its removal is necessary to ensure the purity of the final product. researchgate.netchem21labs.com The process of recrystallization is often employed to purify aspirin from such impurities. researchgate.netsavemyexams.com

Synthetic Methodologies for Acetyl 2 Acetyloxybenzoate

Directed Synthesis Routes from Precursors

The intentional synthesis of Acetyl 2-acetyloxybenzoate (B1226877) primarily involves the further acylation of its immediate precursor, acetylsalicylic acid (aspirin).

Acylation Reactions Utilizing Acetylating Agents and Acetylsalicylic Acid

The direct synthesis of Acetyl 2-acetyloxybenzoate is achieved through the reaction of acetylsalicylic acid with a potent acetylating agent, most commonly acetic anhydride (B1165640). atlas.orggoogle.com In this nucleophilic acyl substitution reaction, the carboxylic acid group of an acetylsalicylic acid molecule attacks a molecule of acetic anhydride, or another molecule of acetylsalicylic acid under specific conditions, to form the anhydride linkage.

Reaction Conditions and Catalysis for Optimized Yields

Optimizing the yield and purity of this compound requires precise control over reaction conditions. Key parameters from established synthesis processes provide a framework for achieving high efficiency. google.com

A common method involves heating the reactants, such as acetylsalicylic acid and a molar excess of acetic anhydride, to a temperature range of approximately 80°C to 100°C. google.com While the synthesis of aspirin (B1665792) often employs an acid catalyst like sulfuric acid or phosphoric acid to accelerate the initial esterification, the subsequent formation of the anhydride can proceed by heating with excess acetylating agent. atlas.orggoogle.comrsc.org

After the reaction, the crude product mixture contains the desired anhydride along with byproducts like acetic acid and any unreacted acetic anhydride. google.com Purification is critical for obtaining a high-grade product. One documented purification method involves removing the volatile components via distillation and then dissolving the crude residue in a suitable inert, organic solvent, such as tetrachloroethylene (B127269) or an acetone-water mixture. google.com The pure, crystalline this compound is then obtained through crystallization from this solution, followed by filtration and drying. google.com

Table 1: Reaction Parameters for Directed Synthesis of this compound

| Parameter | Description | Source |

|---|---|---|

| Starting Material | Acetylsalicylic Acid or Salicylic (B10762653) Acid | google.com |

| Acetylating Agent | Molar excess of Acetic Anhydride | google.com |

| Temperature | Approx. 80°C to 100°C | google.com |

| Catalyst | Acid catalysts (e.g., Sulfuric Acid) may be used for the initial step from salicylic acid. | atlas.orghooghlywomenscollege.ac.in |

| Purification Solvent | Tetrachloroethylene, Ethylbenzene, Acetone-water mixture | google.com |

Formation as a Byproduct or Impurity in Broader Chemical Syntheses

This compound is also known to form as a process-related impurity during the large-scale production of other chemicals, particularly in the synthesis of aspirin itself. oup.com

Pathways in the Production of Acylated Hydroxy-substituted Carboxylic Acids

The most relevant example of this compound formation as a byproduct is in the synthesis of acetylsalicylic acid (aspirin), a widely produced acylated hydroxy-substituted carboxylic acid. oup.com The standard synthesis of aspirin involves the acetylation of salicylic acid using an excess of acetic anhydride with an acid catalyst. latech.edulibretexts.org

Under these conditions, the primary product, acetylsalicylic acid, can undergo a subsequent reaction. A molecule of the newly formed acetylsalicylic acid can react with the excess acetic anhydride present in the reaction mixture. This secondary acylation results in the formation of this compound, also identified in literature as acetylalicylic anhydride. oup.com Therefore, it is considered a process-related impurity, as its presence and concentration are dependent on the specific manufacturing process used for the primary drug substance. oup.com

Process Parameters Influencing Impurity Formation in Industrial Settings

Several process parameters during the industrial synthesis of acetylsalicylic acid can influence the rate of formation of this compound as an impurity. Controlling these factors is essential for ensuring the purity of the final aspirin product. arborpharmchem.comunderstandingstandards.org.uk

High temperatures and the use of a significant excess of the acetylating agent (acetic anhydride) are common strategies to maximize the conversion of salicylic acid and increase the reaction yield. arborpharmchem.com However, these very conditions also promote the secondary reaction that leads to the anhydride impurity. google.com Incomplete quenching, where insufficient water is added after the primary reaction, can leave unreacted acetic anhydride available to form the impurity. latech.edulibretexts.org Therefore, a delicate balance must be maintained to optimize the yield of the desired product while minimizing the formation of this and other byproducts. arborpharmchem.com

Table 2: Process Parameters Influencing Formation of this compound as an Impurity

| Parameter | Influence on Impurity Formation | Source |

|---|---|---|

| Reactant Ratio | A high molar excess of acetic anhydride increases the likelihood of secondary acylation. | latech.eduarborpharmchem.com |

| Temperature | Elevated reaction temperatures can accelerate the formation of the anhydride byproduct. | google.comarborpharmchem.com |

| Reaction Time | Longer reaction times may provide more opportunity for the secondary reaction to occur. | libretexts.org |

| Quenching Process | Insufficient or slow addition of water to hydrolyze excess acetic anhydride can lead to higher impurity levels. | latech.edulibretexts.org |

Chemical Reactivity and Degradation Pathways of Acetyl 2 Acetyloxybenzoate

Hydrolysis Mechanisms and Kinetics

The hydrolysis of Acetyl 2-acetyloxybenzoate (B1226877) to salicylic (B10762653) acid and acetic acid is a well-documented process influenced by pH and the presence of catalysts. researchgate.netnetzsch.comuoradea.rolibretexts.orgresearchgate.net The reaction can be catalyzed by acids, bases, and enzymes. researchgate.netacs.orgresearchgate.net

In acidic environments, the hydrolysis of Acetyl 2-acetyloxybenzoate is subject to specific acid catalysis. ucl.ac.bewordpress.com This process involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The rate of hydrolysis in acidic conditions is observed to decrease as the pH increases. wordpress.com

Studies have shown that the hydrolysis follows pseudo-first-order kinetics. scispace.com The rate of hydrolysis is significantly faster at more acidic pH values. For instance, at 60°C, the hydrolysis reaction is faster at an acidic pH compared to a neutral pH. uoradea.ro The reaction rate constant is influenced by temperature and the specific acid catalyst used. researchgate.netupenn.edu

Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of this compound

| pH | Temperature (°C) | Rate Constant (k) | Reference |

| 0.5 - 2.4 | Not Specified | Linear decrease with increasing pH | wordpress.com |

| Acidic | 60 | Faster than at pH 7 | uoradea.ro |

| 7 | 60 | k₀ = 0.003627 min⁻¹ | upenn.edu |

Note: The table presents a summary of findings from various studies. Direct comparison of rate constants may be complex due to differing experimental conditions.

The hydrolysis of this compound is also catalyzed by bases. ucl.ac.be In alkaline solutions, the hydrolysis proceeds rapidly. netzsch.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Above a pH of 8.5, the reaction displays a linear relationship between pH and the logarithm of the rate constant, which is characteristic of specific base catalysis. wordpress.com

The hydrolysis in alkaline conditions also follows pseudo-first-order kinetics. scispace.com The stability of this compound is significantly lower in basic solutions compared to acidic or neutral conditions. For example, it is least stable in a glycerol/water system and a boric acid buffer at pH 10.4. scispace.com The rate of hydrolysis increases with an increase in pH. wordpress.com Some studies have also pointed towards intramolecular general base catalysis by the carboxylate group as a significant mechanism. acs.orgresearchgate.net

Table 2: Kinetic Data for Base-Catalyzed Hydrolysis of this compound

| pH | Temperature (°C) | Half-life (hours) | Rate Constant (k) | Reference |

| > 8.5 | Not Specified | - | Linear increase with increasing pH | wordpress.com |

| 10.4 (Boric acid buffer) | Not Specified | 256.67 ± 2.35 | - | scispace.com |

| 7.4 (Phosphate buffer) | Not Specified | 537.21 ± 8.42 | - | scispace.com |

| 7.0 - 8.0 (NaOH) | Not Specified | - | Hydrolytic cleavage of ester linkage | upenn.edu |

Note: The table presents a summary of findings from various studies. Direct comparison of values may be complex due to differing experimental conditions.

Various non-human enzymes, particularly esterases, can catalyze the hydrolysis of this compound. nih.govresearchgate.net Porcine ear skin, for instance, exhibits esterase activity that can metabolize topically applied this compound. ncl.ac.uk This enzymatic hydrolysis is significantly reduced by freezing or heating the skin, indicating the proteinaceous nature of the catalyst. ncl.ac.uk

Studies have demonstrated that the hydrolysis is catalyzed by esterases present in the epidermis and the stratum corneum of porcine ear skin. ncl.ac.uk In blood plasma of various animal species, esterases contribute to the hydrolysis of this compound to salicylic acid. researchgate.net The rate of this enzymatic hydrolysis can be influenced by factors such as the presence of other substances in the plasma. nih.gov

Table 3: Non-Human Enzymatic Hydrolysis of this compound

| Enzyme Source | Key Findings | Reference |

| Porcine ear skin esterases | Catalyzes hydrolysis of topically applied compound; activity reduced by freezing and heating. | ncl.ac.uk |

| Animal plasma esterases | Hydrolyzes the compound to salicylic acid. | researchgate.net |

| Butyrylcholinesterase (in vitro) | Contributes to the hydrolysis of this compound. | nih.gov |

Base-Catalyzed Hydrolysis Studies

Thermal Stability and Chemical Decomposition Products

This compound decomposes at elevated temperatures. netzsch.comnetzsch.com The thermal degradation process occurs in multiple steps and results in the formation of various decomposition products. nih.govbch.ro

While the term "anhydride ring opening" is not explicitly detailed in the context of thermal decomposition, studies have shown that at elevated temperatures, this compound can form polymeric substances. nih.govresearchgate.net One proposed mechanism for thermal decomposition involves an initial intermolecular reaction. It has been suggested that the thermal degradation can lead to the formation of linear and subsequently cyclic oligomers. nih.gov Another study reported the formation of a transparent, solid "ASA polymer" upon thermal degradation. researchgate.net The production of aspirin (B1665792) anhydride (B1165640) has been described as a separate process, typically involving reaction with acetic anhydride under specific distillation conditions to avoid degradation. google.com

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the thermal decomposition of this compound occurs in distinct stages. nih.govbch.ro The initial and primary decomposition products upon heating are salicylic acid and acetic acid. netzsch.comnetzsch.combch.ro This degradation begins around 150°C. netzsch.comnetzsch.com

Further heating leads to the decomposition of the initially formed salicylic acid. bch.ro The kinetic parameters of this thermal decomposition, including the activation energy, have been determined in various studies. One study reported the kinetic equation for the thermal decomposition as dα/dt = 4.74 × 10¹¹[exp-(100.34±5.18)×10³/RT]](1-α)²⁸±⁰.³ pku.edu.cn Another investigation using TGA-FT-IR confirmed the release of acetic acid and the subsequent evaporation of salicylic acid at around 180°C. netzsch.comnetzsch.com

Table 4: Thermal Decomposition Data for this compound

| Temperature Range (°C) | Decomposition Products | Analytical Method | Reference |

| ~150 | Onset of decomposition | TGA/DSC | netzsch.comnetzsch.com |

| 160 - 260 | First major decomposition process | TGA | researchgate.net |

| ~180 | Acetic acid (gaseous), Salicylic acid (evaporation) | TGA-FT-IR | netzsch.comnetzsch.com |

| Elevated Temperatures | Linear and cyclic oligomers, "ASA polymer" | Mass Spectrometry, TG/DSC | nih.govresearchgate.net |

Advanced Analytical Characterization of Acetyl 2 Acetyloxybenzoate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of Acetyl 2-acetyloxybenzoate (B1226877), also known as aspirin (B1665792) anhydride (B1165640). A combination of techniques provides a complete picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the proton (¹H) and carbon (¹³C) frameworks of Acetyl 2-acetyloxybenzoate.

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. Due to the different chemical environments of the two rings, these signals would likely present as complex multiplets. The methyl protons of the two acetyl groups are in identical chemical environments and would therefore be expected to produce a single, sharp singlet in the upfield region, typically around 2.3 ppm.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. A database entry for Acetylsalicylic anhydride confirms the availability of ¹³C NMR data nih.gov. Based on the analysis of similar structures, such as 3-acetoxy-2-methylbenzoic anhydride, the carbonyl carbons of the anhydride and ester groups are expected to be the most downfield signals nih.govacs.org. The anhydride carbonyl carbons typically resonate around 162 ppm, while the ester carbonyl carbons would appear near 169 ppm nih.gov. The aromatic carbons would generate a series of signals between approximately 125 and 151 ppm. The methyl carbons of the acetyl groups would be found in the most upfield region of the spectrum.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 8.5 | Multiplet |

| ¹H | Acetyl (CH₃) | ~ 2.3 | Singlet |

| ¹³C | Anhydride (C=O) | ~ 162 | - |

| ¹³C | Ester (C=O) | ~ 169 | - |

| ¹³C | Aromatic (C-O) | ~ 151 | - |

| ¹³C | Aromatic (C-H/C-C) | 125 - 135 | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the specific functional groups within the this compound molecule. These two methods are complementary, providing a more complete vibrational analysis.

The most characteristic feature in the IR spectrum of an anhydride is the presence of two distinct carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching modes. For this compound, these are expected to appear around 1820 cm⁻¹ and 1750 cm⁻¹. Additionally, the C=O stretch of the ester functional group would be visible, typically around 1760 cm⁻¹, which may overlap with the anhydride peaks spectroscopyonline.com. The stretching of the C-O bonds in the anhydride and ester linkages would result in strong bands in the 1300-1000 cm⁻¹ region elixirpublishers.comscialert.net. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region jocpr.com.

The Raman spectrum would also show the characteristic vibrational modes. The C=C stretching modes of the benzene ring typically produce strong Raman signals around 1600 cm⁻¹ jocpr.com. The symmetric anhydride C=O stretch is often strong in the Raman spectrum, while the asymmetric stretch can be weaker. The C-H stretching of the methyl groups will appear in the 3000-2850 cm⁻¹ region scialert.net.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| Asymmetric C=O Stretch | Anhydride | ~ 1820 | IR | Strong |

| Symmetric C=O Stretch | Anhydride | ~ 1750 | IR, Raman | Strong (IR), Medium (Raman) |

| C=O Stretch | Ester | ~ 1760 | IR | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | IR, Raman | Medium-Strong |

| C-O Stretch | Anhydride & Ester | 1300 - 1000 | IR | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its structure through fragmentation analysis.

The molecular formula of this compound is C₁₈H₁₄O₇, which corresponds to a monoisotopic mass of 342.07395278 Da nih.gov. HRMS can measure this mass with high accuracy (typically within 5 ppm), which serves as strong evidence for the compound's identity. Techniques like electrospray ionization (ESI) are commonly used for such analyses rsc.org.

Under mass spectrometry conditions, the molecule will fragment in predictable ways. The fragmentation pattern provides a structural fingerprint. Key fragmentation pathways would likely include:

Cleavage of the anhydride bond.

Loss of a ketene (B1206846) molecule (CH₂=C=O, 42.01 Da) from an acetyl group.

Loss of carbon monoxide (CO, 28.00 Da) or carbon dioxide (CO₂, 44.00 Da).

Formation of an acylium ion from the acetylsalicyloyl moiety.

Table 3: Predicted HRMS Fragmentation for this compound

| m/z (Da) | Possible Fragment Formula | Description |

|---|---|---|

| 342.0740 | C₁₈H₁₄O₇ | Molecular Ion [M]⁺ |

| 300.0634 | C₁₆H₁₂O₆ | [M - CH₂CO]⁺ |

| 179.0344 | C₉H₇O₄ | [Acetylsalicyloyl]⁺ |

| 163.0395 | C₉H₇O₃ | [Salicyloyl]⁺ |

| 121.0289 | C₇H₅O₂ | [C₆H₄COOH]⁺ |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are the standard for separating this compound from impurities and for monitoring its formation during synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound, which is often found as an impurity in acetylsalicylic acid (aspirin) preparations nih.govnih.gov.

Method development typically employs reversed-phase chromatography. A common setup involves a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity nih.govnih.gov. The mobile phase is usually a mixture of an aqueous buffer (often acidified with phosphoric or formic acid to suppress ionization) and an organic modifier like methanol (B129727) or acetonitrile (B52724) nih.govlcms.cz. Detection is most commonly achieved using a UV detector, as the aromatic rings in the molecule absorb UV light strongly. One validated method successfully separated acetylsalicylic anhydride from aspirin and five other related substances in under eight minutes lcms.cz.

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax C8 (25 cm x 0.46 cm, 7-micron) | nih.gov |

| Mobile Phase | Methanol-Water-1M Phosphoric Acid (59:36:5) | nih.gov |

| Flow Rate | 1.0 mL/min (Typical) | - |

| Detection | UV Spectrophotometry | nih.gov |

| Temperature | Ambient (Typical) | - |

| Diluent | 60:40 Water/Acetonitrile + 0.1% Formic Acid | lcms.cz |

Gas Chromatography (GC) Applications

The use of Gas Chromatography (GC) for the analysis of this compound is limited. While older literature from the 1970s indicates that GC was used to determine the compound as an impurity in aspirin formulations, this technique is now less common for this specific analyte nih.govacs.org.

The primary challenge with GC analysis is the thermal lability of the molecule. This compound, like acetylsalicylic acid, can undergo decarboxylation at the high temperatures required for GC analysis, leading to inaccurate quantification and sample degradation oc-praktikum.de. Therefore, HPLC, which is performed at or near ambient temperature, is the preferred and more reliable chromatographic method for the analysis of this compound.

Advanced Imaging and Solid-State Characterization

Advanced analytical methods are crucial for understanding the behavior of chemical compounds in various systems. Imaging techniques reveal spatial distribution, while solid-state characterization elucidates the crystalline structure, which influences a substance's physical and chemical properties.

Mass Spectrometric Imaging (MSI) is a powerful analytical technique that visualizes the spatial distribution of molecules within a sample by measuring their mass-to-charge ratio. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI are particularly valuable in pharmaceutical and biological research for mapping the location of drugs and their metabolites in tissues without the need for chemical labeling. shimadzu.comacs.org

Research has demonstrated the utility of MSI for detecting acetylsalicylic acid and its primary metabolite, salicylic (B10762653) acid, in various contexts. In one study, MALDI-Time of Flight (TOF) analysis was used to confirm the presence of salicylic acid in tumor tissues following the injection of aspirin, ruling out the presence of other potential metabolites. thno.org Another application showed that MALDI-MSI, assisted by titanium dioxide nanoparticles, could successfully detect and image acetylsalicylic acid and other analgesics within latent fingermarks. unimi.it Furthermore, atmospheric-pressure (AP)-MALDI-MSI has been employed to visualize the distribution of salicylic acid and other phenolic compounds within the tuber root of the medicinal plant Tetrastigma hemsleyanum. lcms.cz These studies highlight the capability of MSI to provide detailed chemical images of acetylsalicylic acid and its derivatives in complex matrices.

| Technique | Analyte(s) Detected | Sample Matrix | Key Research Finding | Reference |

|---|---|---|---|---|

| MALDI-TOF MS | Salicylic acid | Mouse tumor xenografts | Confirmed the presence of salicylic acid as the detected aspirin metabolite in tumor tissue. | thno.org |

| TiO₂ Nanoparticle-Assisted LDI-MSI | Acetylsalicylic acid ([M-H]⁻ at m/z 179.0342) | Latent fingermarks | Successfully imaged the molecular distribution of acetylsalicylic acid transferred to a surface by touch. | unimi.it |

| AP-MALDI-MSI | Salicylic acid | Plant Tuber Root (T. hemsleyanum) | Visualized the spatial distribution of endogenous salicylic acid, finding the highest content in the epidermis. | lcms.cz |

X-ray Diffraction (XRD) is an essential technique for the solid-state characterization of crystalline materials. It provides fundamental information about the atomic and molecular arrangement within a crystal lattice. Acetylsalicylic acid is known to exhibit polymorphism, meaning it can crystallize into multiple different structures, or polymorphs. mdpi.com At least four polymorphs of aspirin have been identified, with Form I being the most common and thermodynamically stable under ambient conditions. mdpi.comresearchgate.net

Single-crystal X-ray diffraction has been used to precisely determine the three-dimensional structure of aspirin's polymorphs, including the initial structure of Form I in 1964, which was later redetermined with higher accuracy. mdpi.comjst.go.jp This technique provides exact atomic coordinates, bond lengths, and bond angles, revealing the conformation of the molecule and the intermolecular interactions, such as hydrogen bonding, that form the crystal lattice. jst.go.jp

Powder X-ray Diffraction (PXRD) is widely used for routine identification and quality control. marshall.edu The technique generates a characteristic diffraction pattern for a crystalline substance. The sharp, well-defined peaks in the PXRD pattern of aspirin confirm its crystalline nature. jocpr.comresearchgate.net By comparing the observed diffraction angles (2θ) and d-spacing values with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), one can confirm the identity and polymorphic form of the material. jocpr.comresearchgate.netnih.gov

| Crystallographic Data for Acetylsalicylic Acid (Form I) | |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Representative Powder X-ray Diffraction Peaks (Cu Kα radiation) | |

| 2θ Angle (°) | d-spacing (Å) |

| 7.8 | 11.32 |

| 15.7 | 5.64 |

| 20.6 | 4.31 |

| 22.4 | 3.96 |

| 23.6 | 3.76 |

| 25.3 | 3.51 |

| 26.2 | 3.40 |

| Data compiled from reference researchgate.net |

Theoretical and Computational Chemistry of Acetyl 2 Acetyloxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, geometry, and spectroscopic properties of acetyl 2-acetyloxybenzoate (B1226877).

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT has been successfully applied to optimize the molecular geometry of acetyl 2-acetyloxybenzoate. Studies have utilized various functionals and basis sets to achieve accurate predictions of its three-dimensional structure. For instance, calculations at the B3LYP/6-31G(d) and B3LYP/CC-pVDZ levels of theory have been employed to determine the optimized geometric parameters in the gaseous phase. tsijournals.comdergipark.org.tr These calculations reveal that the aspirin (B1665792) molecule consists of a planar aromatic ring connected to a carboxylic acid group and an ester group. dergipark.org.tr The most stable conformation is found to have the minimum energy. researchgate.net

The optimized geometry provides a foundation for understanding the molecule's reactivity and interactions. The bond lengths and angles determined by DFT calculations are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.netauctoresonline.org

Table 1: Selected Optimized Geometrical Parameters of this compound (Aspirin) from DFT Calculations

| Parameter | Bond/Angle | Calculated Value (B3LYP/CC-pVDZ) |

| Bond Length (Å) | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C1-C6 | 1.39 | |

| C1-C11 | 1.49 | |

| C11-O12 | 1.21 | |

| C11-O13 | 1.36 | |

| O13-H14 | 0.97 | |

| C2-O15 | 1.41 | |

| O15-C16 | 1.36 | |

| C16-O17 | 1.20 | |

| C16-C18 | 1.51 | |

| Bond Angle (°) | C6-C1-C2 | 120.1 |

| C1-C2-C3 | 120.0 | |

| C1-C11-O13 | 112.3 | |

| O12-C11-O13 | 123.5 | |

| C2-O15-C16 | 118.1 | |

| O15-C16-O17 | 122.9 | |

| O15-C16-C18 | 110.6 |

Data sourced from a study by Omer et al. dergipark.org.tr The atom numbering corresponds to the standard representation of the aspirin molecule.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are also a powerful tool for predicting the spectroscopic parameters of this compound, such as its vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are crucial for the interpretation of experimental spectra.

Vibrational Frequencies: The vibrational frequencies of aspirin have been computed using methods like B3LYP with basis sets such as 6-31G(d) and 6-311++G(d,p). tsijournals.comresearchgate.nethakon-art.com The calculated frequencies, after appropriate scaling, show good agreement with experimental data from FT-IR and Raman spectroscopy. researchgate.netrcsi.science These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For example, the characteristic C=O stretching vibrations of the carboxylic acid and ester groups, as well as the O-H stretching, have been identified and analyzed. tsijournals.comhakon-art.com

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (Aspirin) and their Assignment

| Calculated Frequency (B3LYP/6-31G(d)) | Assignment |

| 3217.01 | O-H Stretching |

| 1750 | C=O Stretching (ester) |

| 1600-1585 | Skeleton Vibration (aromatic ring) |

| 1261.31 | C-H in-plane bending |

| 1239.85 | C-H in-plane bending |

| 900-675 | C-H out-of-plane bending |

Data sourced from a study by Sharma et al. hakon-art.com

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound have been calculated using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. researchgate.netnationalmaglab.org These calculations help in the assignment of the resonances observed in experimental NMR spectra. utah.edu The chemical shifts are sensitive to the electronic environment of the nuclei, and theoretical models can accurately reproduce the downfield shift of the carboxylic acid proton and the chemical shifts of the aromatic protons. thermofisher.comresearchgate.net

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Aspirin)

| Atom | Calculated ¹H Chemical Shift | Calculated ¹³C Chemical Shift |

| H (Carboxylic Acid) | 11.77 | - |

| H (Aromatic) | 7.0 - 8.2 | - |

| H (Methyl) | 2.36 | - |

| C (Carboxylic Acid) | - | ~170 |

| C (Ester Carbonyl) | - | ~169 |

| C (Aromatic) | - | 121 - 151 |

| C (Methyl) | - | ~21 |

Note: The chemical shift values are approximate and depend on the computational method and solvent used in the calculation. The data is a synthesis of findings from multiple sources. utah.eduthermofisher.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the study of its conformational changes, flexibility, and interactions with its environment over time.

Conformational Analysis and Flexibility Studies

MD simulations have been employed to explore the conformational landscape of this compound in different environments, such as in aqueous solution. researchgate.net These simulations reveal the existence of internal hydrogen bonds that can influence the rotational movements of the acetyl and carboxylic acid groups, leading to the adoption of specific conformers. researchgate.net The flexibility of the molecule is a key determinant of its ability to interact with biological targets. Studies have shown that in an aqueous solution, aspirin can adopt a closed conformer structure due to the formation of dynamic hydrogen bonds. researchgate.net

Solvent Interaction Modeling

Understanding the interaction of this compound with solvents, particularly water, is crucial for comprehending its solubility and dissolution behavior. MD simulations have been used to model the dissolution of aspirin crystals in water at a molecular level. acs.orgnih.gov These simulations can reveal face-specific dissolution mechanisms and the role of receding edges in the dissolution process. nih.gov The interactions between aspirin and water molecules are typically described using force fields such as the Generalized AMBER Force Field (GAFF) in conjunction with water models like TIP3P. aip.org Furthermore, MD simulations have been used to study the interaction of aspirin with larger biological molecules, such as human serum albumin, in an aqueous environment, providing insights into binding mechanisms. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This includes its hydrolysis and its interaction with biological targets like cyclooxygenase (COX) enzymes.

The hydrolysis of aspirin, which leads to the formation of salicylic (B10762653) acid and acetic acid, has been a subject of both experimental and computational studies. researchgate.netresearchgate.netucl.ac.beucl.ac.be Theoretical models can elucidate the role of intramolecular catalysis by the neighboring carboxylate group. researchgate.net

Furthermore, the mechanism of how aspirin inhibits COX enzymes has been investigated using quantum mechanical/molecular mechanical (QM/MM) methods. nih.gov These studies have characterized a substrate-assisted inhibition mechanism that proceeds through a metastable tetrahedral intermediate. The carboxyl group of aspirin is proposed to act as a general base in this reaction. nih.gov Such computational analyses provide detailed insights into the transition states and energy barriers of the reaction, explaining the specificity of aspirin's action on different COX isoforms. nih.gov

Industrial Relevance and Process Chemistry of Acetyl 2 Acetyloxybenzoate

Role in Quality Control and Impurity Profiling in Chemical Manufacturing

In the manufacturing of acetylsalicylic acid, Acetyl 2-acetyloxybenzoate (B1226877) is considered a significant impurity. lcms.cz The synthesis of aspirin (B1665792) involves the acetylation of salicylic (B10762653) acid using acetic anhydride (B1165640). latech.edu Under certain process conditions, such as the presence of excess acetic anhydride or specific temperature profiles, two molecules of acetylsalicylic acid can react to form the anhydride dimer, Acetyl 2-acetyloxybenzoate.

Its role in quality control is paramount. Pharmaceutical manufacturing is governed by strict regulatory standards that mandate the control of impurities in active pharmaceutical ingredients (APIs). The level of this compound serves as a critical quality attribute (CQA) that reflects the control and consistency of the manufacturing process. High-performance liquid chromatography (HPLC) is a common analytical technique used for impurity profiling in aspirin, which effectively separates and quantifies this compound and other related substances like salicylic acid. lcms.czasianpubs.orgasianpubs.org

Monitoring the levels of this impurity is crucial for several reasons:

Process Understanding: Elevated levels can indicate issues with reaction control, such as incorrect stoichiometry of reactants or temperature excursions. arborpharmchem.com

Product Stability: As an anhydride, it is susceptible to hydrolysis, which can affect the stability and shelf-life of the final drug product.

Regulatory Compliance: Pharmacopoeias specify limits for known and unknown impurities in APIs. Adherence to these limits is mandatory for product release.

The table below summarizes key impurities in aspirin manufacturing and their typical analytical control methods.

Table 1: Key Impurities in Acetylsalicylic Acid Manufacturing and Control

| Impurity Name | Chemical Name | Typical Origin | Analytical Method |

|---|---|---|---|

| This compound | 2-(Acetyloxy)benzoic Acid 1,1'-Anhydride | Dimerization of acetylsalicylic acid | HPLC lcms.cz |

| Salicylic Acid | 2-Hydroxybenzoic acid | Unreacted starting material, hydrolysis of aspirin asianpubs.orgasianpubs.org | HPLC asianpubs.orgasianpubs.org |

| Acetylsalicylsalicylic Acid | 2-(Acetyloxy)benzoic Acid 2-(acetyloxy)benzoyl ester | Side reaction product | HPLC lcms.cz |

| 4-Hydroxybenzoic Acid | p-Salicylic Acid | Impurity in salicylic acid starting material | HPLC lcms.cz |

Strategies for Impurity Control and Removal in Production Processes

Controlling the formation of this compound and other impurities is a central goal in the process chemistry of aspirin. Strategies focus on both the reaction stage and subsequent purification steps.

Reaction Control:

Stoichiometry: Precise control over the molar ratio of salicylic acid to acetic anhydride is critical. Using a significant excess of acetic anhydride can drive the reaction to completion but may also increase the potential for side reactions, including the formation of anhydrides if not properly managed. arborpharmchem.com

Temperature and Time: The esterification reaction is typically heated to ensure a reasonable reaction rate. latech.edu However, excessive temperature or prolonged reaction times can promote the formation of degradation products and impurities. arborpharmchem.com Maintaining a controlled temperature profile is essential. arborpharmchem.com

Catalyst Management: While a catalyst like sulfuric or phosphoric acid is used to speed up the synthesis, its concentration must be optimized to prevent unwanted side reactions. chem21labs.com

Purification: The primary method for removing impurities like this compound from crude aspirin is recrystallization . chem21labs.comlibretexts.org This technique relies on the differences in solubility between the desired product and the impurities in a given solvent system.

The crude solid aspirin is dissolved in a minimal amount of a hot solvent, such as ethanol (B145695) or an ethanol-water mixture. chem21labs.comlibretexts.org

As the solution cools slowly, the solubility of acetylsalicylic acid decreases, causing it to crystallize out of the solution in a pure form.

Impurities, including this compound and unreacted salicylic acid, tend to remain dissolved in the cold solvent (the mother liquor). libretexts.org

The purified crystals are then separated by filtration, washed with a cold solvent to remove any remaining mother liquor, and dried. latech.edulibretexts.org

The choice of solvent and the cooling profile are critical parameters in optimizing the efficiency of recrystallization. google.comcentral.edu For instance, adding water to an ethanol solution can induce crystallization, but the rate of addition and temperature must be controlled to ensure the formation of pure, well-defined crystals rather than precipitating impurities. libretexts.org

Table 2: Comparison of Impurity Control Strategies

| Strategy | Description | Key Parameters | Impact on this compound |

|---|---|---|---|

| Reaction Optimization | Fine-tuning reaction conditions to minimize impurity formation. | Reactant ratio, temperature, catalyst concentration, reaction time. arborpharmchem.com | Prevents initial formation. |

| Crystallization | Purification of the crude product based on solubility differences. | Solvent choice, cooling rate, agitation. libretexts.orggoogle.com | Removes the impurity from the final product. |

| Washing | Rinsing the filtered crystals with a cold solvent. | Solvent type, temperature, volume. libretexts.org | Removes residual dissolved impurities. |

Applications as a Chemical Intermediate in Non-Pharmaceutical Organic Synthesis

While this compound is overwhelmingly discussed in the context of being an aspirin impurity, anhydrides as a class of compounds are reactive chemical intermediates in organic synthesis. As a mixed anhydride of acetic acid and acetylsalicylic acid, it possesses two reactive carbonyl centers.

Theoretically, it could serve as an acetylating or an acetylsalicyloylating agent. However, its use as a standard reagent in non-pharmaceutical organic synthesis is not widely documented in mainstream chemical literature. Its primary relevance remains within the sphere of pharmaceutical process chemistry and quality control. Other, more stable and specific reagents are typically preferred for acylation reactions in general organic synthesis. For instance, acetic anhydride itself is a more direct and common acetylating agent.

The synthesis of other related compounds, such as (4-acetamidophenyl) 2-acetyloxybenzoate (a prodrug of aspirin and paracetamol), involves the conversion of aspirin to an acid chloride, 2-(chlorocarbonyl)phenyl acetate, which is then reacted with paracetamol. wisdomlib.org This highlights that for derivatization, more reactive intermediates are often generated from aspirin rather than using the naturally occurring anhydride impurity.

Process Optimization and Scale-up Considerations in Chemical Engineering

Translating the synthesis of acetylsalicylic acid from the laboratory to an industrial scale introduces significant chemical engineering challenges, particularly concerning the control of impurities like this compound.

Process Optimization:

Kinetics and Thermodynamics: A deep understanding of the reaction kinetics for both the main reaction and impurity-forming side reactions is essential. This data informs the optimal residence time in the reactor and the temperature profile needed to maximize yield while minimizing byproduct formation. arborpharmchem.com

Mixing and Mass Transfer: In large-scale reactors, ensuring uniform mixing is crucial. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of this compound and other impurities. arborpharmchem.com The design of the agitator and the reactor geometry are key considerations.

Heat Transfer: The acetylation reaction is exothermic. Efficient heat removal is critical on a large scale to maintain the desired reaction temperature. Inadequate heat transfer can lead to a runaway reaction or temperature spikes that increase impurity levels. scribd.com

Scale-up Considerations:

Crystallizer Design: The transition from a simple beaker in a lab to a large-scale industrial crystallizer is a major step. The design must control the level of supersaturation, nucleation, and crystal growth to produce a consistent crystal size distribution and high purity. scribd.com Parameters such as cooling rate, agitation speed, and residence time are critical. scribd.com

Downstream Processing: The efficiency of filtration and drying equipment becomes more important at scale. Inefficient washing of the filter cake can leave behind mother liquor containing high concentrations of impurities. The drying process must be controlled to remove residual solvents without causing thermal degradation of the product.

Solvent Recovery: On an industrial scale, the solvents used in reaction and crystallization (e.g., acetic acid, ethanol) are typically recovered via distillation and recycled to improve process economics and reduce environmental impact. researchgate.net The design of the recovery system must ensure that impurities are not inadvertently recycled back into the process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for acetyl 2-acetyloxybenzoate, and what factors influence reaction efficiency?

- Methodological Answer : The primary synthesis involves esterification of salicylic acid with acetic anhydride under acidic catalysis (e.g., concentrated H₂SO₄ or H₃PO₄). Key factors include:

- Catalyst concentration : Higher acid concentrations accelerate reaction rates but may increase side reactions like dehydration.

- Temperature : Optimal yields are achieved at 50–80°C; excessive heat promotes hydrolysis.

- Stoichiometry : A 1:2 molar ratio (salicylic acid:acetic anhydride) minimizes unreacted starting material .

- Data Table :

| Reactant Ratio | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1:2 | H₂SO₄ | 70 | 85–90 |

| 1:1.5 | H₃PO₄ | 60 | 75–80 |

Q. What analytical techniques are recommended for characterizing this compound and its hydrolysis products?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkage integrity (e.g., acetyl proton resonance at δ 2.3–2.5 ppm).

- IR spectroscopy : C=O stretches at 1740–1760 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (carboxylic acid post-hydrolysis).

- HPLC : Quantifies purity and monitors hydrolysis kinetics using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does this compound behave under hydrolytic conditions, and what are the critical control parameters?

- Methodological Answer : Hydrolysis in aqueous media produces salicylic acid and acetic acid. Key parameters include:

- pH : Acidic (H₃O⁺) or basic (OH⁻) conditions accelerate hydrolysis via nucleophilic attack.

- Temperature : Arrhenius kinetics apply; rate constants increase exponentially with temperature.

- Solvent polarity : Polar solvents (e.g., water, ethanol) enhance reaction rates .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported hydrolysis rate constants for this compound?

- Methodological Answer : Discrepancies arise from variations in experimental design (e.g., buffer ionic strength, purity of starting material). To address this:

- Standardize conditions : Use phosphate or acetate buffers at fixed ionic strength (e.g., 0.1 M).

- Control impurities : Pre-purify reactants via recrystallization or column chromatography.

- Validate methods : Cross-check HPLC and titrimetric data to ensure consistency .

- Data Table :

| pH | Temp (°C) | Rate Constant (s⁻¹) | Method |

|---|---|---|---|

| 3.0 | 25 | 1.2 × 10⁻⁴ | Titrimetric |

| 7.4 | 37 | 3.8 × 10⁻⁵ | HPLC |

Q. What computational approaches predict the reactivity of this compound derivatives in non-aqueous solvents?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or substitution reactions.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways.

- Retrosynthesis AI : Tools like Pistachio and Reaxys suggest feasible routes for derivative synthesis .

Q. How can isotopic labeling (e.g., ¹⁸O) elucidate the mechanism of acetyl group transfer in enzymatic studies?

- Methodological Answer :

- Synthesis of labeled compound : Incorporate ¹⁸O into the acetyl group via isotopic exchange with H₂¹⁸O.

- Enzymatic assays : Track ¹⁸O incorporation into products using mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates (k₁₈O/k₁₆O) to distinguish concerted vs. stepwise mechanisms .

Guidelines for Data Presentation and Analysis

- Critical Evaluation of Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases. Cross-validate spectral data with NIST Chemistry WebBook entries .

- Statistical Rigor : Use ANOVA or t-tests to assess significance of experimental variables (e.g., catalyst type vs. yield). Report uncertainties in kinetic measurements .

- Ethical Compliance : Follow institutional protocols for chemical safety, including first-aid measures for accidental exposure (e.g., skin/eye rinsing protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.